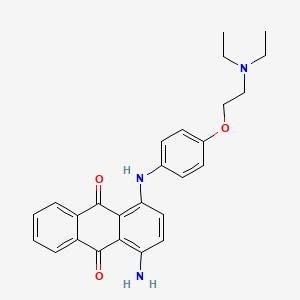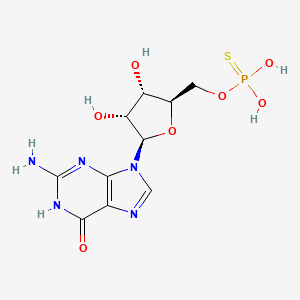
2,3-Hexanediol, 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Hexanediol, 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a complex organic compound that features a combination of a hexanediol backbone, a dichlorophenyl group, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Hexanediol, 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. The process may start with the preparation of the hexanediol backbone, followed by the introduction of the dichlorophenyl group and the triazole ring. Common reagents and catalysts used in these reactions include:
Hexanediol: Starting material for the backbone.
2,4-Dichlorophenyl: Introduced through electrophilic aromatic substitution.
1H-1,2,4-Triazole: Formed via cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
化学反应分析
Types of Reactions
2,3-Hexanediol, 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
2,3-Hexanediol, 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as antifungal or antibacterial activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the triazole ring may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The dichlorophenyl group may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,3-Hexanediol: Lacks the dichlorophenyl and triazole groups.
2-(2,4-Dichlorophenyl)-1H-1,2,4-triazole: Lacks the hexanediol backbone.
Other Triazole Derivatives: May have different substituents and properties.
Uniqueness
The uniqueness of 2,3-Hexanediol, 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
107659-55-2 |
|---|---|
分子式 |
C14H17Cl2N3O2 |
分子量 |
330.2 g/mol |
IUPAC 名称 |
(2R,3S)-2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexane-2,3-diol |
InChI |
InChI=1S/C14H17Cl2N3O2/c1-2-3-13(20)14(21,7-19-9-17-8-18-19)11-5-4-10(15)6-12(11)16/h4-6,8-9,13,20-21H,2-3,7H2,1H3/t13-,14-/m0/s1 |
InChI 键 |
ORSQPADWPNBMRM-KBPBESRZSA-N |
手性 SMILES |
CCC[C@@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O)O |
规范 SMILES |
CCCC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


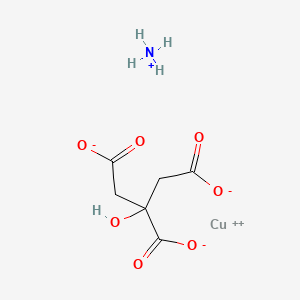

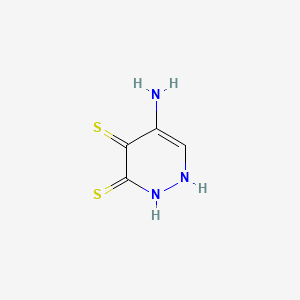
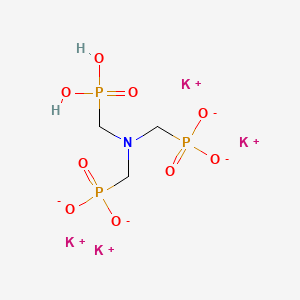
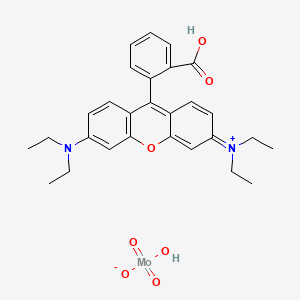
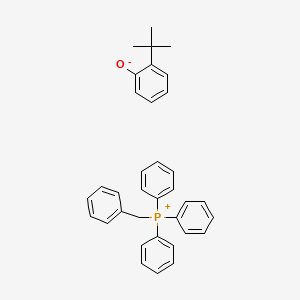

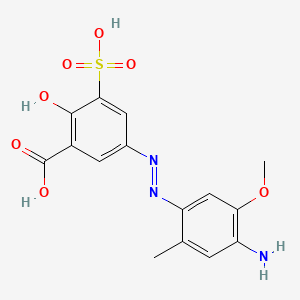
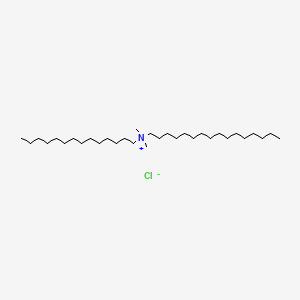
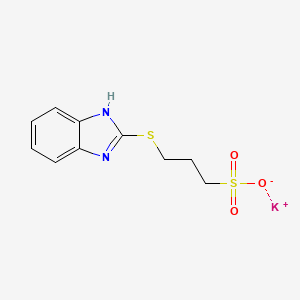

![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
